molecular formula C10H11NO B031821 1-Acetylindoline CAS No. 16078-30-1

1-Acetylindoline

Cat. No. B031821
CAS RN: 16078-30-1
M. Wt: 161.2 g/mol
InChI Key: RNTCWULFNYNFGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-acetylindoline and its derivatives involves multiple steps and methodologies, highlighting the compound's versatility and reactivity. Notable synthetic routes include the rearrangement of 1-acetylindoxyl oxime to produce 1-acetyl-2-chloro-3-iminoindoline hydrochloride, a process influenced by the treatment with hydrogen chloride in acetic acid (Velezheva & Ryabova, 1990). Additionally, the organocatalyzed asymmetric Michael addition of 1-acetylindolin-3-ones to β,γ-unsaturated α-ketoesters underlines the compound’s role in generating chiral indolin-3-ones with high yield and selectivity (Chen, Wang, & Zhou, 2016).

Molecular Structure Analysis

The molecular geometry and structural features of 1-acetylindoline have been thoroughly examined through spectroscopic and quantum chemical studies. These analyses encompass FT-IR, FT-Raman, UV-visible spectroscopy, and density functional theory (DFT) calculations, providing insights into the compound's ground state energy, geometrical structure, and vibrational wavenumbers. The research highlights the molecule’s nonlinear optical (NLO) behavior and the stability arising from hyper-conjugative interactions and charge delocalization (Shukla et al., 2014).

Chemical Reactions and Properties

1-Acetylindoline undergoes various chemical reactions, demonstrating its reactivity and potential for synthesis of complex molecules. For instance, manganese(III) acetate oxidation of 1-acetylindole derivatives showcases the formation of diverse products, depending on the reaction conditions and substrates used (Izumi, Kohei, & Murakami, 1993). This reactivity is essential for the synthesis of pharmacologically relevant compounds.

Physical Properties Analysis

The physical properties of 1-acetylindoline, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in various chemical syntheses. These properties are determined by its molecular structure and contribute to its behavior in different chemical environments.

Chemical Properties Analysis

1-Acetylindoline's chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are pivotal for its utility in organic synthesis. The compound's ability to engage in electrophilic substitution reactions, owing to the indoline moiety, makes it a versatile building block for constructing complex molecular architectures.

Scientific Research Applications

  • Synthesis of 5-chloroindole
    • Application : 1-Acetylindoline may be used in the synthesis of 5-chloroindole .
  • Synthesis of 5-chloroindole

    • Application : 1-Acetylindoline may be used in the synthesis of 5-chloroindole .
  • Preparation of triazolothiadiazepine dioxide derivatives

    • Application : 1-Acetylindoline is used as a reactant for the preparation of triazolothiadiazepine dioxide derivatives .
  • Preparation of halo-substituted aromatic amides

    • Application : 1-Acetylindoline is used as a reactant for the preparation of halo-substituted aromatic amides .
  • Synthesis of 5-chloroindole

    • Application : 1-Acetylindoline may be used in the synthesis of 5-chloroindole .
  • Preparation of triazolothiadiazepine dioxide derivatives

    • Application : 1-Acetylindoline is used as a reactant for the preparation of triazolothiadiazepine dioxide derivatives .
  • Preparation of halo-substituted aromatic amides

    • Application : 1-Acetylindoline is used as a reactant for the preparation of halo-substituted aromatic amides .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTCWULFNYNFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166984
Record name 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylindoline

CAS RN

16078-30-1
Record name 1-Acetylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16078-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline, 1-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 11.9 g of indoline in 100 ml of chloroform is cooled to 0° C., 13.9 ml of triethylamine are added and a solution of 10.4 ml of acetic anhydride in 10 ml of chloroform is then added dropwise, followed by 0.1 g of 4-dimethylaminopyride. After stirring for two hours at RT, water is added to the reaction mixture, extraction is carried out with chloroform, the organic phase is dried over sodium sulfate and the solvent is evaporated off under vacuum to give 15.44 g of the expected product, which is used as such.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a suspension of NaHCO3 (504 g, 6.0 mol) and 2,3-dihydro-1H-indole (60 g, 0.5 mol) in CH2Cl2 (600 mL) cooled in an ice-water bath, was added dropwise acetyl chloride (78.5 g, 1.0 mol). The mixture was stirred at room temperature for 2 h. The solid was filtered off and the filtrate was concentrated to give 1-(2,3-dihydro-indol-1-yl)-ethanone (82 g, 100%).
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 3-neck 500 ml round bottom flask containing 108.5 g (0.911 mol) indoline was added acetic anhydride at a rate such as to maintain a temperature below 25° C. After addition (one hour), the reddish sludge was poured into ice water, filtered and washed several times with water. It was allowed to dry overnight and recrystallized from 700 ml of ethanol and gave 116.6 g (72.4% by weight yield) of N-acetylindoline.
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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